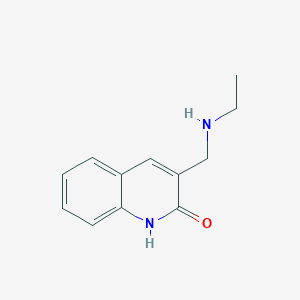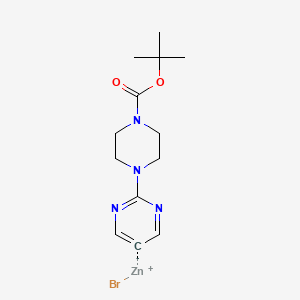
(2-(4-(t-Butoxycarbonyl)piperaZin-1-yl)pyrimidin-5-yl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the tert-butoxycarbonyl group provides protection to the piperazine moiety, making it a versatile intermediate in the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2-chloropyrimidine and 4-(tert-butoxycarbonyl)piperazine.
Metalation: The pyrimidine derivative is then subjected to metalation using a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran. This step is often carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the synthesis.
化学反应分析
Types of Reactions
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide undergoes several types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are often used as catalysts in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize organozinc intermediates.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry
In chemistry, (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide is used as a building block in the synthesis of heterocyclic compounds and natural product analogs. Its ability to form carbon-carbon bonds makes it invaluable in the construction of complex molecular architectures.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize potential drug candidates. The piperazine moiety is a common pharmacophore in many bioactive molecules, and the pyrimidine core is found in various nucleoside analogs and kinase inhibitors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes.
作用机制
The mechanism of action of (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The zinc moiety facilitates the transmetalation step, where the organic group is transferred to the palladium catalyst. This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond.
相似化合物的比较
Similar Compounds
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc chloride: Similar in structure but with a chloride instead of a bromide.
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc iodide: Similar in structure but with an iodide instead of a bromide.
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)magnesium bromide: Similar in structure but with a magnesium instead of a zinc.
Uniqueness
The uniqueness of (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidin-5-yl)zinc bromide lies in its balance of reactivity and stability. The zinc bromide moiety provides a good balance between nucleophilicity and stability, making it suitable for a wide range of synthetic applications. Additionally, the tert-butoxycarbonyl group offers protection to the piperazine ring, allowing for selective reactions at other sites.
属性
分子式 |
C13H19BrN4O2Zn |
|---|---|
分子量 |
408.6 g/mol |
IUPAC 名称 |
bromozinc(1+);tert-butyl 4-(5H-pyrimidin-5-id-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19N4O2.BrH.Zn/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-14-5-4-6-15-11;;/h5-6H,7-10H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
COHUHEOWUUFCLP-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=[C-]C=N2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)
![1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14885101.png)
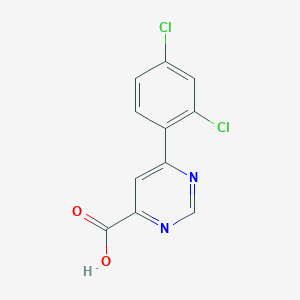
![rel-tert-Butyl ((1R,2R,4S)-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B14885106.png)
![2-(4-ethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14885113.png)
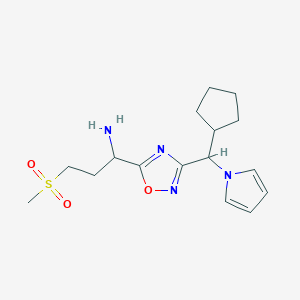
![N-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14885121.png)
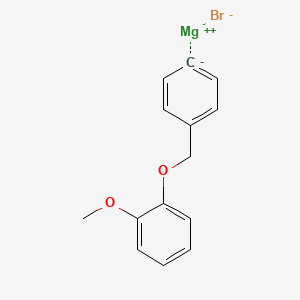
![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14885131.png)
![(Z)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14885138.png)
![4-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14885140.png)
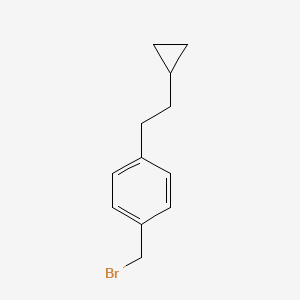
![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)
